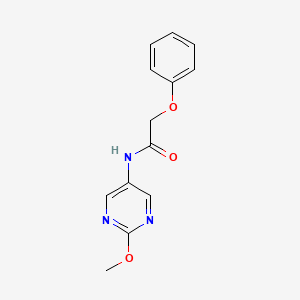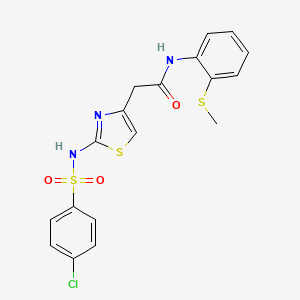
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid” has a molecular formula of C11H9ClN2O4S2 and a molecular weight of 332.78 . It’s provided by ChemScene for bulk manufacturing, sourcing, and procurement .
Molecular Structure Analysis
The molecular structure of the related compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid” consists of a thiazole ring attached to a chlorophenyl group and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid” are not fully detailed in the sources I found .Aplicaciones Científicas De Investigación
Metabolism and Bioactivation
Studies have explored the metabolism of related thiazole derivatives, demonstrating their transformation into various metabolites in biological systems. For instance, the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats involves the formation of mercapturic acid and S-glucuronide conjugates, suggesting potential bioactivation pathways that could be relevant to the parent compound (Bakke et al., 1981).
Antimicrobial and Antifungal Activities
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has shown promising antimicrobial and antifungal properties. These findings suggest that derivatives of the compound may also possess valuable antimicrobial and antifungal applications (Darwish et al., 2014).
Anticonvulsant Properties
Derivatives containing the sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing protection against picrotoxin-induced convulsions. This highlights the potential for developing anticonvulsant therapies based on this chemical structure (Farag et al., 2012).
Anticancer and Antitumor Activities
Research has been conducted on the synthesis of various derivatives to evaluate their anticancer and antitumor activities. Some compounds have shown significant activity against cancer cell lines, suggesting that the core structure could serve as a basis for developing new anticancer agents (Ghorab et al., 2015).
Enzyme Inhibition
Studies have also focused on the synthesis and evaluation of compounds for their ability to inhibit specific enzymes, such as carbonic anhydrase, which is relevant in the treatment of various diseases including cancer, obesity, and epilepsy. These investigations suggest that sulfonamide derivatives, including those related to the compound , could be potent enzyme inhibitors with therapeutic potential (Carta et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c1-26-16-5-3-2-4-15(16)21-17(23)10-13-11-27-18(20-13)22-28(24,25)14-8-6-12(19)7-9-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLMOTOWDBVOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

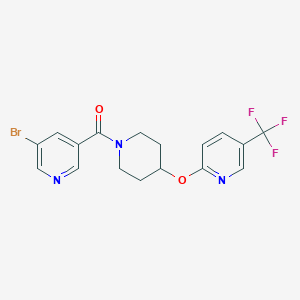
![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)
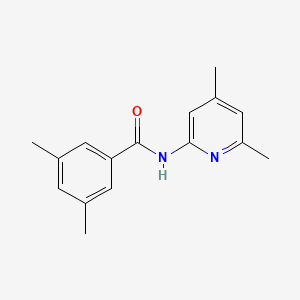
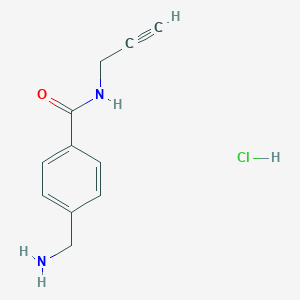
![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)


![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)
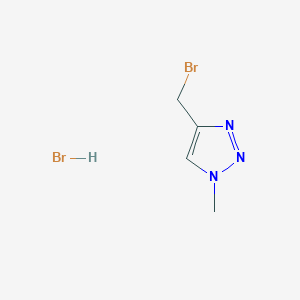
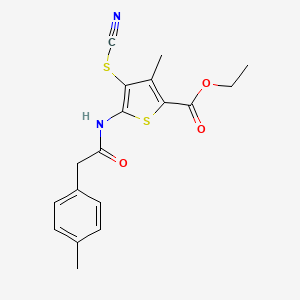
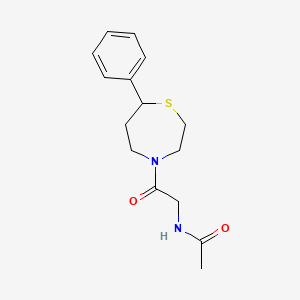
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)

